Ethenyl pyridine-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
24641-08-5 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
ethenyl pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h2-6H,1H2 |
InChI Key |
XMRSOHHGKKRLOS-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Approaches to Ethenyl Pyridine-2-carboxylate
Directly forming the ethenyl ester of pyridine-2-carboxylic acid presents unique challenges, primarily due to the instability of one of the key reagents, vinyl alcohol. Consequently, alternative and more sophisticated methods have been developed.
The classical Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is not a practical method for synthesizing this compound using vinyl alcohol. youtube.com Vinyl alcohol is an unstable enol that readily tautomerizes to its more stable aldehyde isomer, acetaldehyde. This inherent instability prevents its direct use as a reactant in standard esterification conditions.
To circumvent this, transesterification (or transvinylation) from a stable vinyl ester, such as vinyl acetate (B1210297), is a common alternative. e3s-conferences.orgtue.nl In this process, pyridine-2-carboxylic acid is reacted with vinyl acetate, transferring the vinyl group to the pyridine (B92270) carboxylate. This reaction is often catalyzed by transition metals like palladium or ruthenium. e3s-conferences.org Another approach involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) to create active triazine esters of the carboxylic acid, which then react with vinyl acetate to form the desired vinyl ester. e3s-conferences.org Enzyme-catalyzed synthesis using lipases in non-aqueous media also presents a viable route for producing vinyl esters from vinyl donors. nih.gov
Transition metal catalysis offers a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds, including the introduction of a vinyl group. The synergistic combination of photoredox and nickel catalysis allows for the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides. acs.org In this type of reaction, a carboxylic acid precursor can be coupled with a vinyl halide to form the vinylated product. acs.org
The Mizoroki-Heck reaction is another cornerstone of C-C bond formation. While it typically involves the arylation or vinylation of alkenes, variations of this reaction can be adapted for the synthesis of vinyl esters. researchgate.net For instance, a decarboxylative Mizoroki-Heck coupling can be achieved where a carboxylate group directs the arylation. researchgate.net Such strategies could potentially be applied to introduce a vinyl group onto an appropriately functionalized pyridine precursor.
Achieving selective vinylation at the carboxylate position of pyridine-2-carboxylic acid is crucial. One strategy involves activating the carboxylic acid to make it more susceptible to nucleophilic attack. This can be done by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using coupling reagents. For example, a method using triphenylphosphine (B44618) oxide and oxalyl chloride has been shown to be effective for esterification under mild conditions. nih.gov
Another approach is the use of directing groups, which can guide the catalytic reaction to a specific site on the molecule. While often used for C-H functionalization, the principles of directed catalysis can be applied to achieve regioselective transformations. researchgate.net Additionally, photoredox catalysis can leverage the different oxidation potentials within a molecule to achieve site-selective functionalization. For instance, the C-terminal carboxylates of peptides can be selectively functionalized due to their lower oxidation potential compared to side-chain carboxylates. princeton.edu This principle of exploiting electronic properties could be applied for the selective vinylation of pyridine-2-carboxylic acid.
Synthesis of Pyridine-2-carboxylate Derivatives as Precursors
The synthesis of this compound often proceeds through the formation of precursor molecules, namely pyridine-2-carboxylic acid and its simpler esters.
Pyridine-2-carboxylic acid (P2CA), also known as picolinic acid, is a key precursor. Environmentally friendly, or "green," synthesis methods are of increasing importance. P2CA itself is a natural bioproduct, an endogenous metabolite of L-tryptophan. nih.gov Its biosynthesis occurs via the enzymatic oxidation of 3-hydroxyanthranilic acid. nih.gov The use of P2CA as a biocatalyst in other reactions, such as the multi-component synthesis of pyrazolo[3,4-b]quinolinones, highlights its role in green chemistry. nih.govrsc.orgrsc.org
Industrial synthesis of pyridine carboxylic acids can be achieved through the catalytic vapor-phase oxidation of alkylpyridines. For instance, picolinic acid can be produced by the oxidation of α-picoline using a vanadium oxide catalyst supported on titanium oxide. google.com Green chemistry principles are also applied in the synthesis of related compounds, such as the room-temperature solid-state reaction to form a zinc complex of pyridine-2,6-dicarboxylic acid. ijcce.ac.ir
Methyl and ethyl esters of pyridine-2-carboxylic acid are common intermediates. A straightforward method for their synthesis is the esterification of picolinic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst like sulfuric acid. The reaction mixture is typically heated to reflux, and the resulting ester is purified by distillation. chemicalbook.comgoogle.com
Another prevalent method is the acyl chloride route. Pyridine-2-carboxylic acid can be converted to its acyl chloride using a chlorinating agent like thionyl chloride. The resulting acyl chloride is then reacted with methanol (B129727) or ethanol (B145695) to yield the respective ester. ukm.mynih.gov This method is often used for preparing various pyridine-carboxylate derivatives. ukm.mynih.gov
Microwave-assisted synthesis has also emerged as an efficient method for producing esters and other derivatives, often resulting in shorter reaction times and higher yields compared to conventional heating. nih.govacs.org
Table 1: Synthesis Methods for Pyridine-2-carboxylate Esters
| Product | Starting Materials | Reagents/Catalyst | Key Conditions | Reference(s) |
|---|---|---|---|---|
| Ethyl Pyridine-2-carboxylate | 6-methylpicolinic acid, ethanol | Sulfuric acid | Reflux for 22 hours | chemicalbook.com |
| Methyl Pyridine-2-carboxylate Derivatives | 6-(methoxycarbonyl)pyridine-2-carboxylic acid, 2-amino-3-methyl pyridine | Thionyl chloride, triethylamine | Reflux in dichloromethane | ukm.my |
| Ethyl Pyridine-2-carboxylate | Pyridine-2-carboxylic acid, ethanol | Strong acid salt of a pyridine carboxylic acid ester | Reflux temperature | google.com |
| Ethenyl Aromatic Carboxylates | Aromatic carboxylic acid, vinyl acetate | 2-chloro-4,6-dimethoxy-1,3,5-triazine, N-methylmorpholine, potassium butylate | Not specified | e3s-conferences.org |
Advanced Methods for Substituted Pyridine-Carboxylates
Recent advancements have focused on creating diverse substituted pyridine-2,6-dicarboxylic acid derivatives, which are important building blocks for bioactive molecules and functional materials. oist.jp One innovative one-pot method involves the reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran intermediates. These intermediates are then treated with ammonium (B1175870) acetate under mild conditions to yield the desired 4-substituted pyridine-2,6-dicarboxylic acid derivatives. oist.jpresearchgate.net This approach offers high atom economy and avoids harsh reaction conditions often associated with traditional methods. oist.jp
Another significant development is the C4-selective carboxylation of pyridines using carbon dioxide. chemistryviews.org This method involves an initial C-H phosphination of the pyridine ring, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt with CO2. chemistryviews.org This process is notable for its mild reaction conditions and high functional group tolerance, making it suitable for the late-stage modification of complex molecules. chemistryviews.org Furthermore, a three-component synthesis of polysubstituted pyridines has been developed, which relies on a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a [4+2] cycloaddition. nih.gov This method provides rapid access to a variety of tri- and tetrasubstituted pyridines. nih.gov
Synthesis of Ethenyl (Vinyl) Pyridine Derivatives as Precursors
2-Vinylpyridine (B74390), also known as 2-ethenylpyridine, is a key precursor in the synthesis of this compound. chemicalbook.com It is a colorless liquid that is slightly soluble in water and soluble in many organic solvents. hrkpharmaceutical.com Due to its tendency to polymerize, it is often stabilized with an inhibitor like 4-tert-butylcatechol. wikipedia.org
Production Routes for 2-Vinylpyridine from 2-Methylpyridine (B31789) and Formaldehyde (B43269)
A primary industrial method for producing 2-vinylpyridine involves the condensation of 2-methylpyridine (also known as 2-picoline) with formaldehyde. wikipedia.orgwikipedia.org This reaction proceeds through the formation of a 2-hydroxyethylpyridine intermediate, which is subsequently dehydrated to yield 2-vinylpyridine. chemicalbook.com
The process typically involves reacting 2-methylpyridine and a 36% formaldehyde solution in a high-pressure reactor. google.com The reaction is carried out at elevated temperatures, for instance at 250°C and a pressure of 9.08 MPa, to form the 2-hydroxyethylpyridine solution. chemicalbook.com Dehydration is then achieved by treating the intermediate with a 50% sodium hydroxide (B78521) solution and heating under reflux. chemicalbook.com The crude 2-vinylpyridine is then purified by fractional distillation under reduced pressure to achieve a purity of over 98.5%. google.com
| Reactant 1 | Reactant 2 | Intermediate | Product |
| 2-Methylpyridine | Formaldehyde | 2-Hydroxyethylpyridine | 2-Vinylpyridine |
| CH3C5H4N | CH2O | HOCH2CH2C5H4N | CH2=CHC5H4N |
This table outlines the key reactants and products in the synthesis of 2-vinylpyridine from 2-methylpyridine and formaldehyde.
Synthesis from Acetylene (B1199291) and Acrylonitrile
An alternative route to 2-vinylpyridine involves the reaction of acetylene and acrylonitrile. chemicalbook.com This catalytic addition reaction is typically carried out in the presence of a soluble organocobalt catalyst. hrkpharmaceutical.comgoogle.com The reaction is conducted at temperatures between 150–160°C and a pressure of 0.7 to 0.8 MPa. chemicalbook.com While this method provides a direct route to 2-vinylpyridine, controlling the reaction to minimize polymerization of the product can be a challenge. google.com Different cobalt catalysts, such as cobaltocene, have been investigated to optimize the yield, with some studies reporting yields of around 31%. google.comgoogle.com
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Acetylene | Acrylonitrile | Organocobalt Compound | 2-Vinylpyridine |
| C2H2 | CH2=CHCN | e.g., Cobaltocene | CH2=CHC5H4N |
This table summarizes the synthesis of 2-vinylpyridine from acetylene and acrylonitrile.
Quaternized Vinylpyridine Derivatives
Quaternization of the pyridine ring in vinylpyridine polymers leads to the formation of cationic polyelectrolytes with a range of applications. researchgate.net Poly(vinylpyridine) (PVP) can be quaternized by reacting it with alkyl halides, such as methyl iodide, to form N-alkylated derivatives. mdpi.com The degree of quaternization can be controlled by adjusting the molar ratio of the alkylating agent. mdpi.comresearchgate.net
The synthesis of these quaternized polymers is typically carried out by dissolving poly(4-vinylpyridine) in a solvent like ethanol or methanol and refluxing it with the alkylating agent. mdpi.com While common alkyl halides can result in partial quaternization (up to 65-70%), using more activated halides like chloro-2-propanone or 2-chloroacetamide (B119443) can achieve full quaternization. researchgate.net These quaternized polymers exhibit different physicochemical properties compared to the neutral polymer, including altered thermal stability and optical properties. researchgate.net
Novel Synthetic Strategies for this compound and Analogues
The development of novel synthetic strategies is essential for accessing structurally diverse and stereochemically defined this compound analogues.
Asymmetric Synthesis Approaches involving Vinyl Heterocycles and Diazoacetates
Asymmetric synthesis provides a powerful tool for preparing chiral molecules with high enantiomeric purity. In the context of vinyl heterocycles, several enantioselective methods have been developed. One notable approach is the palladium-catalyzed tandem allylic substitution using chiral bisphosphorus ligands like WingPhos. organic-chemistry.org This method allows for the synthesis of various chiral vinyl-substituted heterocycles with excellent yields and enantioselectivities under mild conditions. organic-chemistry.org
Another innovative strategy involves the enantioselective Morita–Baylis–Hillman reaction using vinyl heterocycles as the nucleophilic partner. rsc.org For instance, the reaction between vinyl-1,2,4-oxadiazoles and N-substituted isatins, catalyzed by β-isocupreidine, can produce chiral products in high yields and enantiomeric ratios. rsc.org
Furthermore, the rhodium-catalyzed intermolecular cycloadditions of vinyl aziridines and alkynes offer a divergent route to nitrogen heterocycles. organic-chemistry.org By selecting the appropriate rhodium catalyst, either [3+2] or [5+2] cycloaddition products can be selectively formed, leading to 2,3-dihydropyrroles or 2,5-dihydroazepines, respectively. organic-chemistry.org
The enantioselective insertion of vinyl diazoacetates into the O-H bonds of carboxylic acids, achieved through cooperative catalysis of a rhodium complex and a chiral phosphoric acid, represents a significant advance. rsc.org This reaction provides a route to α-acyloxy-β,γ-unsaturated esters with good yields and high enantioselectivities. rsc.org These asymmetric methodologies open up new avenues for the synthesis of complex, optically active molecules derived from vinyl heterocycles.
Multicomponent Reactions for Pyridine-Carboxylate Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry for the construction of complex molecular architectures, such as the pyridine-carboxylate scaffold. rsc.orgrsc.org These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages over traditional linear synthetic routes, including higher atom economy, reduced waste, and the ability to generate diverse molecular libraries from simple starting materials. rsc.orgrsc.orgbibliomed.org The synthesis of functionalized pyridines, a core structure in numerous pharmaceuticals and biologically active compounds, has been a major focus of MCR development. researchgate.netnih.gov
A variety of MCRs have been developed to access polysubstituted pyridine derivatives. rsc.orgrsc.org These strategies often involve the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonium source, sometimes in the presence of a catalyst. nih.gov For instance, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation has been shown to produce novel pyridine derivatives in excellent yields (82%–94%) and short reaction times (2–7 minutes). nih.gov
The use of catalysts is often crucial for the efficiency and selectivity of these reactions. nih.gov Nanocatalysts, in particular, have gained attention due to their high surface-area-to-volume ratio and reusability. nih.govrsc.orgrsc.org For example, ZnO nanoparticles have been effectively used as a catalyst in the solvent-free multicomponent reaction of acetophenones, benzaldehydes, and ammonium acetate to yield 2,4,6-triaryl pyridines in high yields. rsc.org Similarly, magnetic nanocatalysts like Fe3O4@SiO2-morpholine have been employed for the synthesis of 2-amino-4,6-diphenylnicotinonitriles from benzaldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. nih.gov
While direct single-step MCRs yielding this compound are not extensively reported, the versatility of MCRs allows for the synthesis of highly functionalized pyridine rings that can serve as precursors. For example, MCRs that generate polysubstituted pyridines can incorporate functionalities that are readily converted to a vinyl group through subsequent chemical transformations. The general applicability of MCRs in generating diverse pyridine scaffolds suggests a high potential for designing a reaction that could lead to the target molecule or a close derivative.
One notable MCR involves a three-component synthesis of polysubstituted pyridines through a Diels-Alder reaction of 2-azadienes. nih.gov These 2-azadienes are generated in situ from a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov This two-pot process utilizes a range of aldehydes, α,β-unsaturated acids, and enamines to produce diverse tri- and tetrasubstituted pyridines. nih.gov
Another approach involves a one-pot, four-component condensation of aldehydes, amines, dialkyl acetylene dicarboxylates, and an active methylene compound like malononitrile, catalyzed by morpholine (B109124) at room temperature, to produce polysubstituted dihydropyridine (B1217469) derivatives. bibliomed.org Such dihydropyridine scaffolds can potentially be oxidized to the corresponding pyridine.
The following tables summarize findings from various research on multicomponent reactions for the synthesis of pyridine derivatives.
Table 1: Catalyst-Mediated Multicomponent Synthesis of Pyridine Derivatives
| Catalyst | Reactants | Product | Key Findings | Reference |
|---|---|---|---|---|
| ZnO Nanoparticles | Acetophenones, Benzaldehydes, Ammonium acetate | 2,4,6-Triaryl Pyridines | Solvent-free conditions, high yields. | rsc.org |
| Fe3O4@SiO2-morpholine MNPs | Benzaldehydes, Acetophenone derivatives, Malononitrile, Ammonium acetate | 2-Amino-4,6-diphenylnicotinonitriles | Magnetically recoverable catalyst, solvent-free conditions. | nih.gov |
| Pyridine-2-carboxylic acid | Aldehydes, 1,3-Cyclodiones, 5-Amino-1-phenyl-pyrazoles | Pyrazolo[3,4-b]quinolinones | Green and efficient catalyst, excellent yields (84–98%). | rsc.orgrsc.org |
Table 2: One-Pot Multicomponent Reactions for Pyridine Scaffolds
| Reaction Type | Reactants | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Four-component reaction | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Substituted Pyridines | Microwave irradiation, Ethanol | 82-94% | nih.gov |
| Four-component condensation | Aldehydes, Amines, Dialkyl acetylene dicarboxylates, Malononitrile | Polysubstituted Dihydropyridines | Morpholine catalyst, Room temperature | Good | bibliomed.org |
| Aza-Wittig/Diels-Alder sequence | Aryl/Heteroaromatic aldehydes, α,β-Unsaturated acids, Enamines | Tri- and Tetrasubstituted Pyridines | Two-pot process | - | nih.gov |
Polymerization and Copolymerization Science
Homopolymerization of Ethenyl Pyridine-2-carboxylate
The synthesis of homopolymers from this compound is anticipated to proceed through standard polymerization pathways available to vinyl monomers, particularly those involving radical mechanisms.
Free-radical polymerization is a fundamental method for polymerizing vinyl monomers. The process involves three key stages: initiation, propagation, and termination. For this compound, a standard radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide would be used to generate initial radicals.
The propagation step involves the rapid addition of monomer units to the growing radical chain. The reactivity of the monomer would be influenced by both the vinyl group's electronic environment and steric factors. The kinetics are expected to follow classical radical polymerization theory. However, a significant consideration is the potential for side reactions involving the pyridine (B92270) nitrogen. In analogous systems like 2-vinylpyridine (B74390) (2VP), the propagating anionic center in certain polymerization types can react with the pyridine ring, leading to branching or cross-linking. acs.org While less likely in a radical process, the lone pair on the nitrogen could still interact with components of the reaction system, potentially influencing the polymerization rate and polymer structure.
To achieve polymers with well-defined molecular weights, narrow polydispersity indices (PDI), and complex architectures, controlled radical polymerization (CRP) techniques are essential.
Atom Transfer Radical Polymerization (ATRP) would be a suitable method for the controlled polymerization of this compound. This technique relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (typically copper). The pyridine moiety in the monomer could coordinate with the copper catalyst, potentially affecting its activity. This has been observed in the ATRP of 2-vinylpyridine, where careful selection of ligands and reaction conditions is necessary to prevent catalyst deactivation.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another powerful CRP method known for its tolerance to a wide range of functional groups. dntb.gov.ua Polymerization is controlled through a chain transfer agent (CTA), typically a thiocarbonylthio compound. RAFT is highly effective for creating well-defined polymers from monomers like 2-vinylpyridine and various acrylates and styrenes. acs.org It would be an excellent candidate for controlling the polymerization of this compound to produce homopolymers with predictable molecular weights and low PDI. acs.org
Table 1: Projected Conditions for Controlled Radical Polymerization of this compound (Based on 2-Vinylpyridine Systems)
| Technique | Initiator | Catalyst / CTA | Ligand (for ATRP) | Solvent | Temperature (°C) |
| ATRP | Ethyl α-bromoisobutyrate | Cu(I)Br | PMDETA or bpy | Toluene, Anisole | 50-90 |
| RAFT | AIBN | Trithiocarbonate or Dithiobenzoate CTA | N/A | Dioxane, DMF | 60-80 |
This table presents hypothetical conditions extrapolated from established protocols for structurally similar monomers like 2-vinylpyridine.
Copolymerization of this compound
Copolymerization enables the synthesis of materials that combine the properties of this compound with those of other monomers, leading to a vast range of tunable functionalities.
This compound could be copolymerized with a variety of common vinyl monomers such as styrene (B11656), methyl methacrylate (B99206) (MMA), and acrylic acid via radical polymerization. The resulting copolymer composition would be governed by the reactivity ratios of the comonomers. For instance, the copolymerization of 2-vinylpyridine with styrene is well-documented, leading to the formation of random copolymers. cas.org Similarly, this compound would be expected to integrate into polymer chains with these monomers, imparting the unique properties of its pyridine-carboxylate functionality to the final material.
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. mdpi.com They can self-assemble into ordered nanostructures, making them valuable for applications in nanotechnology and materials science. rsc.org
The synthesis of block copolymers containing a poly(this compound) segment would most effectively be achieved using living or controlled polymerization methods like CRP. acs.org A typical strategy involves:
Synthesizing the first block (e.g., polystyrene) via ATRP or RAFT.
Using the end of this first block, which remains active, to initiate the polymerization of the second monomer (this compound).
This sequential monomer addition ensures the formation of a well-defined diblock copolymer, such as polystyrene-b-poly(this compound). The resulting material would possess the properties of both blocks; for example, the pH-responsiveness and metal-coordinating ability of the pyridine-containing block and the hydrophobicity of the polystyrene block. acs.orgrsc.org
Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. nih.gov There are three primary strategies for synthesizing graft copolymers that could incorporate this compound:
"Grafting-to": This involves attaching pre-synthesized polymer chains to a polymer backbone. For example, a homopolymer of this compound with a reactive end-group could be attached to a complementary functional polymer backbone.
"Grafting-from": In this approach, the side chains are grown directly from initiation sites located on the main polymer backbone. A backbone polymer could be functionalized with initiator moieties (e.g., for ATRP), from which this compound would then be polymerized.
"Grafting-through" (or Macromonomer method): This strategy involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable group at one end). A homopolymer of this compound could be end-functionalized with a polymerizable group (like a methacrylate) and then copolymerized with another monomer like styrene to form a graft copolymer.
These strategies would allow for the creation of complex, high-performance materials where the properties of the pyridine-carboxylate units are combined with the properties of a different polymer backbone, such as a polyester (B1180765) or a polyolefin. nih.gov
Post-Polymerization Modification and Functionalization
The presence of the pyridine ring and the carboxylate group in poly(this compound) offers versatile opportunities for post-polymerization modifications. These modifications are crucial for tailoring the polymer's properties for specific applications.
Quaternization of Poly(this compound)
Quaternization involves the alkylation of the nitrogen atom of the pyridine ring, leading to the formation of a pyridinium (B92312) salt. This process significantly alters the polymer's charge, solubility, and interactions with other molecules. The reaction is typically carried out by treating the polymer with an alkyl halide.
The choice of the quaternizing agent also plays a critical role. For example, quantitative quaternization of poly(4-vinyl pyridine) has been achieved using activated halides like chloro 2-propanone and 2-chloroacetamide (B119443) at room temperature. acs.org This suggests that similar strategies could be employed for the complete quaternization of poly(this compound).
| Quaternizing Agent | Expected Effect on Poly(this compound) |
| Alkyl Halides (e.g., ethyl bromide, n-propyl bromide) | Partial to high quaternization, potential for kinetic studies on neighboring group effects. rsc.orgrsc.org |
| Activated Halides (e.g., 2-chloroacetamide) | Potential for achieving near-quantitative quaternization at milder conditions. acs.org |
Crosslinking and Network Formation
Crosslinking transforms linear or branched polymers into a three-dimensional network, significantly impacting their mechanical properties, swelling behavior, and thermal stability. For poly(this compound), crosslinking can be achieved through various strategies, including the use of difunctional reagents that can react with the pyridine or carboxylate groups.
One common method involves using dihaloalkanes, which can quaternize two pyridine rings on different polymer chains, thus forming a crosslink. For instance, 1,4-dibromobutane (B41627) has been used to crosslink poly(4-vinyl pyridine). researchgate.net Another approach could involve the reaction of the carboxylate groups with diepoxides or diisocyanates. The efficiency of crosslinking would depend on the reactivity of the functional groups and the steric accessibility of the crosslinking sites.
Furthermore, the pyridine units themselves can be utilized for crosslinking. For example, in poly(styrene-co-2-vinyl pyridine) copolymers, phosphotungstic acid can protonate the 2-vinylpyridine units, and the resulting deprotonated acid effectively crosslinks the protonated units, leading to phase segregation and altered rheological properties. researchgate.net
Incorporation into Coordination Polymers
The pyridine nitrogen and the carboxylate oxygen atoms in poly(this compound) make it an excellent ligand for the formation of coordination polymers with various metal ions. These materials consist of metal centers linked by the polymer chains, creating extended one-, two-, or three-dimensional structures.
The synthesis of such coordination polymers often involves the reaction of the polymer with a metal salt in a suitable solvent. The resulting structure is highly dependent on the coordination geometry of the metal ion, the flexibility of the polymer chain, and the reaction conditions. For example, cadmium(II) has been used to form coordination polymers with mixed carboxylate and pyridine ligands, resulting in structures with interesting network topologies and luminescent properties. researchgate.netresearchgate.net Similarly, copper(II) carboxylate complexes with ethylenediamine (B42938) have been synthesized, where the carboxylate can act as a counter-anion or be directly involved in coordination. researchgate.net
The pyridine-2-carboxylate moiety is a well-known chelating ligand in coordination chemistry, and its incorporation into a polymer backbone allows for the creation of robust and processable materials with potential applications in catalysis, sensing, and materials science. researchgate.net
Structure-Property Relationships in Poly(this compound) Systems
The chemical modifications discussed above lead to significant changes in the physical and chemical properties of poly(this compound). Understanding these relationships is key to designing materials with desired functionalities.
Influence of Polymer Architecture on Supramolecular Assembly
The architecture of poly(this compound), including its molecular weight, linearity or branching, and the presence of comonomers, can profoundly influence its ability to self-assemble into ordered supramolecular structures. For instance, the formation of supramolecular polymers can be driven by non-covalent interactions such as hydrogen bonding, and π-π stacking. tue.nlitu.edu.tr
Impact of Quaternization on Solvation Properties and Optical Behavior
Quaternization introduces a positive charge onto the pyridine ring, which dramatically alters the polymer's interaction with solvents. The resulting pyridinium salt is generally more hydrophilic than the neutral polymer, leading to increased solubility in polar solvents like water.
The solvation behavior of quaternized poly(vinylpyridines) has been studied using solvatochromic probes. These studies reveal that the local polarity around the polymer chain can be significantly different from that of the bulk solvent, and this is highly dependent on the degree of quaternization. rsc.org
Quaternization also has a pronounced effect on the optical properties of the polymer. The introduction of pyridinium units can lead to changes in the UV-Vis absorption spectrum. Studies on quaternized poly(4-vinylpyridine) have shown a reduction in the optical bandgap upon quaternization, indicating altered electronic properties. This change is attributed to the creation of new electronic states upon the formation of the pyridinium cation. The specific impact on poly(this compound) would also be influenced by the electronic interplay between the pyridinium cation and the adjacent carboxylate group.
| Property | Effect of Quaternization |
| Solubility | Increased solubility in polar solvents. |
| Local Polarity | Significant changes in the microenvironment around the polymer chain. rsc.org |
| Optical Bandgap | Reduction in the optical bandgap, indicating altered electronic properties. |
Coordination Chemistry and Catalysis
Ethenyl Pyridine-2-carboxylate as a Ligand in Metal Complexes
The presence of both a pyridine (B92270) nitrogen atom and a carboxylate group allows this compound to function as a versatile ligand in coordination complexes with a wide range of metal ions. wikipedia.orgnih.gov The specific manner in which it binds to a metal center is crucial in determining the geometry, stability, and reactivity of the resulting complex.
This compound can coordinate to a metal center in either a monodentate or a bidentate fashion. vaia.comlibretexts.org
Monodentate Coordination: In this mode, the ligand binds to the metal ion through only one of its potential donor atoms. vaia.com This can occur either through the pyridine nitrogen atom, which possesses a lone pair of electrons, or through one of the oxygen atoms of the carboxylate group. vaia.comresearchgate.net Pyridine itself is a classic monodentate ligand. vaia.com Carboxylate groups can also act as monodentate ligands, particularly when competing with other strong ligands or when steric hindrance prevents chelation. researchgate.net
Bidentate Coordination: More commonly, this compound acts as a bidentate ligand, forming a stable five-membered chelate ring by coordinating to the metal center through both the pyridine nitrogen and one of the carboxylate oxygen atoms. csic.esnih.gov This mode of binding is often favored due to the thermodynamic stability conferred by the chelate effect. libretexts.org The carboxylate group itself can also bind in a bidentate fashion (chelating or bridging), but the N,O-chelation is characteristic for 2-pyridine-carboxylate ligands. researchgate.net
The preference for a monodentate or bidentate coordination mode is influenced by several factors, including the nature of the metal ion, the presence of other ligands in the coordination sphere, the reaction conditions, and steric constraints. researchgate.net
The coordination of this compound to a metal ion leads to the formation of complexes with various coordination geometries. The specific geometry is dependent on the coordination number of the metal ion and the stoichiometry of the complex. Common geometries for transition metal complexes include octahedral, square planar, and tetrahedral. wikipedia.org
Coordination Geometries: In octahedral complexes, the ligand can occupy two adjacent (cis) positions when acting as a bidentate N,O-donor. wikipedia.org For instance, complexes of the type [M(N-O)2L2] or [M(N-O)3] can be formed. In square planar geometries, common for d8 metal ions like Palladium(II) and Platinum(II), the bidentate ligand would span two coordination sites. wikipedia.org Tetrahedral complexes are also possible, particularly with ions like Zinc(II). researchgate.net
Electronic Structures: The ethenyl group at the 4-position of the pyridine ring influences the electronic properties of the ligand. As an electron-withdrawing group through conjugation, it can decrease the electron density on the pyridine nitrogen. This modulation affects the ligand's sigma-donating and pi-accepting capabilities. wikipedia.org The electronic structure of the resulting metal complex, including the d-orbital splitting and the metal's redox potential, is consequently tuned by these ligand effects. This tuning is critical for the complex's catalytic activity and stability.
The ability of this compound to selectively bind to certain metal ions is governed by principles such as the Hard and Soft Acids and Bases (HSAB) theory and the chelate effect.
Metal Selectivity: The pyridine nitrogen is a borderline base, while the carboxylate oxygen is a hard base. This allows the ligand to coordinate effectively with a variety of metal ions. It can form stable complexes with hard acids like Mn(II) and Fe(III), borderline acids like Co(II), Ni(II), Cu(II), and Zn(II), and softer acids like Pd(II). wikipedia.orgrsc.orgnih.gov The specific substituents on the pyridine ring can fine-tune this selectivity.
Binding Affinity: The bidentate nature of the ligand generally leads to high binding affinity due to the chelate effect, which is an entropic advantage favoring the formation of chelated complexes over those with monodentate ligands. vaia.com The stability of the resulting five-membered ring is a key driver for strong complexation. The binding affinity can be further influenced by the electronic effects of the ethenyl substituent and the nature of the solvent and counter-ions present. nih.gov
Catalytic Applications of this compound Complexes
The unique electronic and structural features of metal complexes derived from pyridine-carboxylate ligands make them effective catalysts in a range of chemical transformations, most notably in oxidation reactions.
Palladium complexes containing pyridine-carboxylate ligands have emerged as highly efficient catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. csic.esnih.gov These systems are attractive for their use of molecular oxygen (from air) as the terminal oxidant, which is an environmentally benign and cost-effective approach. researchgate.net
Well-defined neophylpalladium complexes of the type [Pd(R)(N-O)(L)], where N-O is a pyridine-2-carboxylate derivative and L is a monodentate ligand like pyridine, have been shown to catalyze the oxidation of a variety of aliphatic, benzylic, and allylic alcohols without the need for co-catalysts or additives. csic.esnih.gov The catalytic cycle is generally understood to involve the formation of a palladium-alkoxide intermediate, followed by β-hydride elimination to yield the oxidized product (ketone or aldehyde) and a palladium-hydride species. csic.es The ancillary pyridine-carboxylate ligand plays a crucial role in stabilizing the palladium center throughout the catalytic cycle and preventing its decomposition into inactive palladium black. acs.org The electronic properties of the pyridine-carboxylate ligand, which can be tuned by substituents like the ethenyl group, directly impact the catalytic performance. nih.gov
| Catalyst Precursor | Ligand (N-O) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|
| [Pd(Neophyl)(picolinate)(pyridine)] | Picolinate | 24 | 95 |
| [Pd(Neophyl)(6-methylpicolinate)(pyridine)] | 6-Methylpicolinate | 24 | 88 |
| [Pd(Neophyl)(quinolin-2-carboxylate)(pyridine)] | Quinoline-2-carboxylate | 24 | 99 |
This table illustrates typical results for the aerobic oxidation of an alcohol using related palladium-picolinate type complexes, as specific data for the ethenyl derivative was not available in the provided search results. The data is based on findings for similar systems. csic.esnih.gov
Manganese complexes are cost-effective and environmentally friendly alternatives to noble metal catalysts for oxidation reactions. It has been discovered that systems combining a manganese source with pyridine-2-carboxylic acid (picolinic acid) are effective catalysts for the oxidation of various substrates, including alkenes and alcohols, using hydrogen peroxide as the oxidant. rsc.orgresearchgate.net
Research has shown that in some manganese-based catalytic systems employing more complex pyridyl-containing ligands, these ligands can decompose in situ to form pyridine-2-carboxylic acid. rsc.orgresearchgate.net This picolinic acid, in combination with the manganese salt, forms the true catalytically active species. rsc.org These manganese-picolinate systems have demonstrated high turnover numbers and selectivity. researchgate.net The use of pyridine-2-carboxylic acid directly as a ligand avoids an induction period often seen with more complex precursor ligands and improves the efficiency of the oxidant use. rsc.org Therefore, manganese complexes of this compound are expected to be active catalysts for similar oxidation processes, with the ethenyl group potentially modifying the catalyst's activity and selectivity.
| Ligand System | Oxidant | Yield of Epoxide (%) | Selectivity (%) |
|---|---|---|---|
| Mn salt + Pyridine-2-carboxylic acid | H₂O₂ | High | High |
| Mn salt + Complex Pyridyl Ligand (decomposes) | H₂O₂ | High (after lag phase) | High |
This table summarizes the general findings that manganese in combination with pyridine-2-carboxylic acid is an effective oxidation catalyst. rsc.orgresearchgate.net
Asymmetric Catalysis with Chiral this compound Ligands
The development of chiral ligands is fundamental to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Pyridine-based structures, particularly those incorporating oxazolines, aminophosphines, or bipyridines, have been extensively developed as "privileged" ligands due to their strong coordination to metal centers and the tunable steric and electronic environment they provide.
While direct studies on chiral this compound are limited, its structural motif is analogous to well-established chiral pyridine-containing ligands. By introducing chirality, for instance, into the ethenyl group or by using a chiral auxiliary during its synthesis, it could serve as an effective ligand in various metal-catalyzed asymmetric reactions. For example, chiral 2,2'-bipyridine (B1663995) ligands, which share the pyridine chelating unit, have been successfully employed in highly enantioselective nickel-catalyzed reactions, including the synthesis of α-aryl carboxylic acids and the reductive arylation of aldehydes. Similarly, chiral pyridine-aminophosphine ligands have shown excellent performance in the iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines, achieving up to 99% enantiomeric excess (ee).
Copper(I) complexes with chiral bipyridine ligands derived from natural products like β-pinene and 3-carene (B45970) have demonstrated good enantioselectivity (up to 82% ee) in the allylic oxidation of cyclic olefins and in cyclopropanation reactions. The performance of these catalytic systems is highly dependent on the ligand architecture, which dictates the stereochemical environment around the coordinated metal center. A hypothetical chiral this compound ligand could be expected to form similar active complexes, with the potential for the ethenyl group to either influence the chiral environment or serve as an anchor for immobilization without significantly disturbing the catalytic pocket.
Table 1: Examples of Asymmetric Reactions with Chiral Pyridine-Type Ligands
| Catalytic Reaction | Metal Catalyst | Ligand Type | Substrate Example | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Allylic Oxidation | Copper(I) | Chiral Bipyridine | Cyclohexene | up to 82% | |
| Cyclopropanation | Copper(I) | Chiral Bipyridine | Styrene (B11656) | up to 76% | |
| Hydrogenation | Iridium(III) | Chiral Pyridine-Aminophosphine | 2,4-diaryl-3H-benzo[b]azepines | up to 99% |
This table showcases the potential of chiral pyridine ligands in asymmetric catalysis, analogous to what might be expected from a chiral derivative of this compound.
Other Organic Transformations (e.g., C-H activation, polymerization catalysis)
The dual functionality of this compound makes it a promising candidate for various other organic transformations, including C-H activation and polymerization catalysis.
C-H Activation: The pyridine-carboxylate moiety is a well-known directing group for transition-metal-catalyzed C-H activation, a powerful strategy for streamlining the synthesis of complex organic molecules. Palladium-catalyzed C-H activation of 2-phenylpyridine, a structurally related compound, has been extensively studied for arylation, acylation, and olefination reactions. The nitrogen atom of the pyridine ring coordinates to the metal center, positioning it to activate a specific C-H bond. In the case of this compound, the carboxylate group would assist in this process through a concerted metalation-deprotonation mechanism, potentially facilitating the functionalization of the pyridine ring or other substrates. Studies using copper, palladium, and ruthenium carboxylates have shown that the carboxylate ligand plays a direct role in the C-H activation step.
Polymerization Catalysis: The ethenyl (vinyl) group is a readily polymerizable functional group. Vinylpyridines are important monomers in the synthesis of functional polymers with applications as reagents and catalysts. Molybdenum(II) complexes containing pyridine-2-carboxylate have been shown to catalyze the ring-opening metathesis polymerization of norbornene and the polymerization of styrene. Similarly, lanthanide carboxylate complexes are effective precursors for diene polymerization catalysts. Therefore, a metal complex of this compound could potentially act as a "catalyst-monomer" (catalomon), where the complex itself is polymerizable. This would allow for the straightforward synthesis of polymer-supported catalysts, combining the catalytic activity of the metal-pyridine-carboxylate center with the robustness and recyclability of a polymer scaffold.
Role in Supramolecular Assemblies and Coordination Polymers
The ability of this compound to engage in both coordination bonds and non-covalent interactions, such as hydrogen bonding, makes it an excellent building block for the construction of complex supramolecular architectures.
Formation of Hydrogen-Bonded Networks
Pyridine carboxylic acids are well-known for their capacity to form robust hydrogen-bonded networks. The most common and predictable interaction is the carboxylic acid–pyridine heterosynthon, where the carboxylic acid proton forms a strong hydrogen bond with the nitrogen atom of a neighboring pyridine ring. This interaction is often preferred over the carboxylic acid-carboxylic acid homodimer, especially when steric factors are controlled. In the solid state, these interactions lead to the formation of one-dimensional chains or more complex two-dimensional sheets. The presence of the ethenyl group in this compound would likely not interfere with the formation of these primary hydrogen-bonded chains, instead serving as a pendant group that could influence the packing of these chains or participate in weaker C-H···O interactions.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Pyridine carboxylates are versatile linkers in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). The pyridine-2-carboxylate moiety can coordinate to metal ions in various modes, utilizing the nitrogen atom and one or both oxygen atoms of the carboxylate group, leading to the formation of 1D, 2D, or 3D structures. For instance, coordination polymers of cadmium(II) have been constructed using a related ligand, 2-(4-((E)-2-(pyridine-2-yl)vinyl)styryl)pyridine, in conjunction with dicarboxylate linkers.
When used as a linker, this compound would introduce a reactive vinyl group into the pores of the resulting MOF. This pendant functionality is highly valuable for post-synthetic modification, where the vinyl group can undergo further reactions to introduce new functionalities, graft polymers, or cross-link the framework. Cobalt and zinc-based MOFs using pyridine-dicarboxylate linkers have been explored for applications in energy storage and sensing. The incorporation of an ethenyl group could expand these applications, for example by enabling the creation of conductive polymers within the MOF pores for enhanced electronic properties.
Table 2: Coordination Modes of Pyridine-Carboxylate Linkers in CPs and MOFs
| Compound Type | Metal Ion | Linker | Coordination Mode | Resulting Structure | Reference |
|---|---|---|---|---|---|
| Coordination Polymer | Cadmium(II) | Pyridine-dicarboxylate derivative | μ-bidentate | 2D Network | |
| Coordination Polymer | Nickel(II) | Pyridine-dicarboxylate derivative | μ₃-tridentate | 2D Network | |
| Coordination Polymer | Copper(II) | Pyridine-dicarboxylate derivative | μ₃-tridentate | 3D Framework |
This table illustrates common coordination patterns for pyridine-carboxylate ligands, which are directly applicable to the behavior of this compound in forming extended structures.
Self-Assembly Phenomena in Aqueous Solutions
The self-assembly of molecules in solution is driven by a delicate balance of intermolecular forces. While specific studies on the aqueous self-assembly of this compound are not prevalent, its structure suggests potential for forming organized aggregates. The molecule possesses both a hydrophilic part (the pyridine-carboxylate head
Advanced Characterization Techniques and Spectroscopic Analysis
Structural Elucidation in Solid State
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For Ethenyl pyridine-2-carboxylate, XRD analysis would reveal bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of its molecular structure. The analysis of related pyridine-2-carboxamide compounds has demonstrated that the planarity of the molecule can be influenced by substituents, with dihedral angles between pyridine (B92270) rings varying based on steric hindrance. nih.gov In the crystal lattice, molecules of similar pyridine derivatives are often linked through various intermolecular interactions, including hydrogen bonds and π–π stacking, forming complex supramolecular architectures. researchgate.netresearchgate.net The specific crystal system, space group, and unit cell dimensions are fundamental parameters obtained from XRD data, which are crucial for understanding the solid-state packing of this compound.
Table 1: Representative Crystallographic Data for Pyridine Carboxylate Derivatives
| Parameter | Compound 1 | Compound 2 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P-1 |
| a (Å) | 5.9308(2) | 7.8745(16) |
| b (Å) | 10.9695(3) | 12.318(3) |
| c (Å) | 14.7966(4) | 13.110(3) |
| α (°) | 90 | 104.837(3) |
| β (°) | 98.6180(10) | 102.956(3) |
| γ (°) | 103.8180(10) | 102.262(3) |
| Note: Data is illustrative and based on related structures. researchgate.netmdpi.com |
Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of solid materials. For this compound, SEM images would reveal the shape, size, and aggregation of its crystalline or amorphous particles. Studies on poly(2-vinylpyridine), a polymer derived from a related vinylpyridine monomer, have shown the presence of aggregates and clusters of particles. nih.gov The morphology of composite materials containing poly(vinylpyridines) is also highly dependent on the nature of the other components, indicating that the surface features of this compound could be influenced by its preparation method and purity. nih.gov
Solution-State Spectroscopic Analysis
In solution, spectroscopic techniques are invaluable for confirming the molecular structure and investigating the electronic and vibrational properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework.
For this compound, the ¹H NMR spectrum would show characteristic signals for the vinyl group protons and the protons on the pyridine ring. The chemical shifts and coupling constants of the vinyl protons (typically in the range of 5-7 ppm) would confirm the presence of the ethenyl group. The aromatic protons of the pyridine ring would appear in the downfield region (typically 7-9 ppm), with their splitting patterns providing information about their relative positions.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the vinyl carbons, the pyridine ring carbons, and the carboxylate carbon. The chemical shift of the carboxylate carbon is particularly informative for confirming the ester functionality. In related pyridine carboxylic acid derivatives, the carboxylate carbon signal appears around 167-170 ppm. researchgate.net
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Vinyl Protons | 5.0 - 7.5 |
| Pyridine Ring Protons | 7.0 - 8.5 | |
| ¹³C | Vinyl Carbons | 100 - 145 |
| Pyridine Ring Carbons | 120 - 150 | |
| Carboxylate Carbon | 160 - 175 | |
| Note: Ranges are estimations based on analogous compounds. researchgate.netnih.govchemicalbook.com |
Furthermore, NMR is a powerful tool for determining the degree of quaternization when the pyridine nitrogen is alkylated, a common modification for vinylpyridine-based polymers. researchgate.net
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
The IR spectrum of this compound would exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹), C=C and C=N stretching vibrations of the vinyl and pyridine groups (in the 1600-1400 cm⁻¹ region), and C-O stretching of the ester (around 1300-1100 cm⁻¹). jst.go.jpspectroscopyonline.com The presence and position of these bands serve as a fingerprint for the molecule.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bond of the vinyl group, which often gives a strong Raman signal. The pyridine ring vibrations also have characteristic Raman bands that can be sensitive to substitution and coordination. researchgate.nets-a-s.org
Both IR and Raman spectroscopy are sensitive to changes in the molecule's environment, such as coordination to a metal ion. Upon coordination of the pyridine nitrogen to a metal center, shifts in the vibrational frequencies of the pyridine ring are observed, providing direct evidence of the interaction. up.ac.zabibliotekanauki.pl Similarly, the carboxylate group can also coordinate to metal ions, leading to shifts in the C=O and C-O stretching frequencies. nih.gov
Table 3: Key IR and Raman Bands for Functional Group Identification in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | ~1720 |
| C=C (Vinyl) | Stretching | ~1640 |
| C=N, C=C (Pyridine) | Ring Stretching | 1600 - 1400 |
| C-O (Ester) | Stretching | 1300 - 1100 |
| Note: These are typical ranges and can be influenced by the molecular environment. |
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the pyridine ring and the vinyl group, as well as n-π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The conjugation between the pyridine ring, the carboxylate group, and the vinyl group will influence the position and intensity of these absorption maxima. Related pyridine-containing compounds exhibit strong absorption bands in the UV region, typically between 220 and 300 nm. nih.gov The specific λmax values are sensitive to the solvent and the presence of any interacting species.
Thermal Analysis for Material Stability and Transitions
Differential Scanning Calorimetry (DSC) for Glass Transition and Phase Behavior
No published data is available for this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation
No published data is available for this compound.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecular systems. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying molecules like ethenyl pyridine-2-carboxylate. DFT calculations can optimize the molecular geometry to find the most stable three-dimensional arrangement of atoms and can determine various electronic properties. nih.govacs.org
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov For pyridine (B92270) derivatives, DFT has been used to calculate optimized geometrical parameters and to explore optical and electrical properties through the analysis of these frontier orbitals. nih.gov For instance, studies on substituted pyridine valence isomers have utilized DFT with the 6-31++G** basis set to optimize geometries and assign vibrational spectra. researchgate.net Similarly, calculations on iron(II) pyrazolylborate complexes have successfully used the B3LYP functional with various basis sets to determine electronic spin-state properties and molecular structures. acs.org
Table 1: Illustrative DFT-Calculated Properties for this compound Note: This table presents hypothetical data based on typical values for similar pyridine and vinyl derivatives for illustrative purposes.
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Dipole Moment | 2.1 | Debye |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org For this compound, key rotations would occur around the C-C bond linking the vinyl group to the pyridine ring and the C-C bond between the carboxylate group and the ring.
The investigation of these rotations helps to map out the potential energy surface, identifying low-energy (stable) conformers and the energy barriers between them. libretexts.org Staggered conformations, where substituent groups are farther apart, are generally more stable and lower in energy than eclipsed conformations, where they are closer and cause torsional strain. youtube.com In more complex molecules, steric hindrance between bulky groups also plays a significant role in determining the most stable conformer. youtube.com Computational methods can systematically rotate specific bonds in increments (e.g., 60 degrees) and calculate the potential energy at each step to generate a potential energy diagram, which visualizes the energy landscape of the molecule. youtube.com For pyridine-2,6-dicarboxamide derivatives, for example, conformational differences related to the planarity of carboxamide groups have been defined by dihedral angles and categorized as planar, semi-skew, and skew conformations. nih.gov
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying reactants, products, intermediates, and the transition states that connect them. Transition State Theory (TST) is a key framework used to calculate the rates of chemical reactions based on the properties of the transition state.
The reaction of pyridine derivatives with hydroxyl (OH) radicals is of significant interest in atmospheric and combustion chemistry. nih.gov Theoretical studies on the reaction of OH radicals with pyridine have predicted that the addition occurs primarily at the C-3 and C-5 positions of the ring (82% of the time). acs.org For the ethynyl (B1212043) radical's reaction with oxygen, computational studies have identified dominant reaction pathways and calculated branching ratios at specific temperatures. researchgate.net DFT and other high-level quantum mechanical methods, such as QCISD(T), can be used to calculate the potential energy surfaces for these reactions. acs.orgetsu.edu These calculations help determine the activation energies for different possible reaction pathways, such as H-atom abstraction or radical addition to an unsaturated site (like the vinyl group in this compound). nih.govacs.org The pathway with the lowest activation barrier is typically the most favorable kinetically. etsu.edu
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the investigation of the time-dependent behavior of complex systems, such as polymers and solutions, providing insights into their dynamic and thermodynamic properties.
MD simulations are a powerful tool for studying how a solute molecule, such as this compound, interacts with solvent molecules. nih.govtheoj.org These simulations can model the arrangement of solvent molecules around the solute, a phenomenon known as the solvation shell, and calculate thermodynamic properties like the free energy of solvation. nih.govresearchgate.net
Table 2: Parameters from MD Simulations of Polymer-Solvent Systems Note: This table presents typical parameters analyzed in MD simulations of polymers in solution, adapted from studies on related vinyl polymers.
| Parameter | Description | Typical Insights |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall size and compactness of a polymer chain. mdpi.com | Indicates whether the polymer is in a coiled (compact) or extended state in the solvent. mdpi.com |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. nih.gov | Reveals the structure of the solvation shell and specific polymer-solvent or polymer-polymer interactions. nih.gov |
| Mean Square Displacement (MSD) | Measures the average distance a particle travels over time. nih.gov | Used to calculate the diffusion coefficient, indicating the mobility of polymer chains and solvent molecules. youtube.com |
| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the polymer and solvent. mdpi.com | Highlights the importance of specific interactions, like those involving the pyridine nitrogen or carboxylate oxygen, in solvation. |
MD simulations provide a window into the dynamic motions of polymer chains. They can track the folding, unfolding, and aggregation of chains, which are fundamental to the material's bulk properties. mdpi.comnih.gov The mobility of polymer chains can be characterized by their mean squared displacement over time. nih.gov In polymer blends, MD can show how different types of polymers mix or separate, revealing tendencies for aggregation or dispersion. nih.gov
Furthermore, the pyridine and carboxylate functional groups in this compound are excellent ligands for metal ions. MD simulations can be used to investigate the dynamic behavior of metal complexes formed by either the monomer or a polymer chain. These simulations can model the coordination of the metal ion to the nitrogen and oxygen atoms, the stability of the resulting complex, and the conformational changes induced in the polymer chain upon metal binding. For example, computational studies have examined the catalytic manifolds of pyridinophane-metal complexes in chemical reactions. mdpi.com Similarly, the mechanism of rhodium-catalyzed reactions involving isoquinoline, a related nitrogen-containing heterocycle, has been proposed based on the formation of metallacycle intermediates. acs.org
Computational Studies of Ligand-Metal Interactions and Catalysis
Computational chemistry provides powerful tools to investigate the interactions between ligands and metal centers at an atomic level, offering insights that are often difficult to obtain through experimental means alone. For ligands like this compound, theoretical modeling can elucidate the nature of coordination, predict binding strengths, and model entire catalytic cycles, thereby guiding the rational design of more efficient catalysts.
Binding Affinity Prediction and Optimization
The interaction between a ligand and a metal ion is the foundational event for the formation of a catalytically active complex. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying this interaction. These studies calculate the binding affinity, typically expressed as binding energy, which represents the thermodynamic favorability of the complex formation.
For this compound, the binding to a metal center is primarily governed by the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, which can act as a bidentate chelating agent. The vinyl (ethenyl) group, while not typically involved in initial coordination, can influence the electronic properties of the pyridine ring and may play a role in subsequent catalytic steps or polymerization processes.
Computational models predict binding affinity by constructing the molecular geometry of the ligand and the metal ion and then optimizing the structure of the resulting complex to find the lowest energy conformation. The binding energy is calculated by comparing the energy of the optimized complex with the energies of the free ligand and the metal ion.
Studies on related pyridine-carboxylate ligands have shown that the nature of the metal ion, its oxidation state, and the coordination environment significantly impact binding strength. nih.gov By systematically modeling the interaction of this compound with various transition metals, it is possible to predict which metals will form the most stable complexes. This information is crucial for optimizing the catalyst design, as a stable complex is often a prerequisite for catalytic activity.
Table 1: Representative DFT-Calculated Binding Energies of this compound with Divalent Transition Metal Ions
| Metal Ion | Oxidation State | Spin State | Binding Energy (kcal/mol) |
|---|---|---|---|
| Copper | +2 | Doublet | -45.8 |
| Nickel | +2 | Triplet | -42.1 |
| Cobalt | +2 | Quartet | -39.5 |
| Iron | +2 | Quintet | -37.2 |
| Manganese | +2 | Sextet | -34.9 |
Note: The data in this table is representative and intended for illustrative purposes to demonstrate the output of computational binding affinity studies.
Catalytic Cycle Modeling and Efficiency Enhancement
Beyond static binding, theoretical modeling can simulate the entire catalytic cycle, providing a dynamic view of the reaction mechanism. This involves identifying all elementary steps, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination, and calculating the energy profiles for each step. The highest energy barrier in this profile corresponds to the rate-determining step of the reaction.
In a hypothetical catalytic process, a metal complex of this compound could catalyze a cross-coupling or polymerization reaction. A computational model of such a cycle would begin with the resting state of the catalyst. mdpi.com The model would then introduce the substrate molecules and trace their path as they bind to the metal center, react, and are released as products, regenerating the catalyst.
A plausible catalytic cycle involving a rhodium(III) complex, for example, might start with the coordination of the this compound ligand to the metal center, assisted by the carboxylate group. acs.org This could be followed by the coordination of a substrate, leading to the formation of a key intermediate. By calculating the transition state energies for each subsequent step, researchers can identify bottlenecks in the cycle.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling establishes a correlation between the chemical structure of a compound and its biological or chemical activity. In the context of this compound, SAR studies are pivotal for understanding how modifications to its molecular structure influence its behavior in polymerization and its performance as a catalytic ligand.
Computational Approaches to Correlate Structure with Polymerization Behavior
This compound contains a vinyl group, making it a functional monomer for polymerization. sigmaaldrich.com The presence of the pyridine-2-carboxylate moiety can influence the polymerization process (e.g., initiation, propagation, and termination steps) and the properties of the resulting polymer.
Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the structural features of this compound derivatives with their polymerization characteristics. This process involves:
Creating a Library: A virtual library of this compound derivatives is created by adding various substituents at different positions on the pyridine ring.
Calculating Descriptors: For each derivative, a set of molecular descriptors is calculated. These can include electronic descriptors (e.g., Hammett parameters, atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.
Model Building: A mathematical model is built using statistical methods (e.g., multiple linear regression, partial least squares) to find a correlation between the calculated descriptors and experimentally determined polymerization data (e.g., rate of polymerization, molecular weight of the polymer).
Such models can predict, for example, that introducing an electron-withdrawing group on the pyridine ring will alter the electron density of the vinyl double bond, thereby affecting its reactivity towards radical or ionic polymerization.
Predictive Models for Catalytic Performance
When this compound acts as a ligand in a metal complex, its structure directly impacts the catalyst's performance. Predictive SAR models can be invaluable for the in silico screening of potential catalyst candidates, saving significant experimental time and resources.
The development of these models follows a similar procedure to that for polymerization behavior. The "activity" in this case would be a measure of catalytic performance, such as turnover frequency (TOF), enantiomeric excess (for asymmetric catalysis), or product selectivity. The structural descriptors would be calculated for a series of related ligands, and these would be correlated with the observed catalytic outcomes. nih.gov
For instance, a QSAR model might reveal that steric bulk at the position ortho to the pyridine nitrogen has a significant negative correlation with the catalyst's turnover frequency, suggesting that larger substituents hinder substrate access to the metal center. Conversely, the electronic properties of a substituent at the para-position might correlate positively with selectivity. These predictive models provide a clear roadmap for ligand optimization.
Table 2: Example of a Predictive SAR Model for Catalytic Performance
| Ligand Derivative (Substituent at C4) | Electronic Parameter (σp) | Steric Parameter (Es) | Predicted Turnover Frequency (TOF, h⁻¹) |
|---|---|---|---|
| -H (this compound) | 0.00 | 0.00 | 150 |
| -CH3 | -0.17 | -1.24 | 185 |
| -Cl | 0.23 | -0.97 | 130 |
| -NO2 | 0.78 | -2.52 | 85 |
Note: This table presents a hypothetical QSAR model to illustrate how structural parameters can be correlated with predicted catalytic activity. The values are not derived from experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
